Bromo β-D-Cellotrioside Decaacetate
Description
Bromo β-D-Cellotrioside Decaacetate (molecular formula: C₃₈H₅₁BrO₂₅, molecular weight: 987.7) is a brominated carbohydrate derivative extensively utilized as a synthetic intermediate, particularly in the production of p-Nitrophenyl β-D-Cellotrioside, a substrate for studying cellulase activity . Its structure consists of a β-D-cellotrioside backbone (three glucose units linked by β-1,4 glycosidic bonds) with ten acetyl-protecting groups and a bromine atom at the anomeric position. This modification enhances stability and reactivity, making it valuable in enzymatic and glycosylation studies.
Properties
Molecular Formula |
C₃₈H₅₁BrO₂₅ |
|---|---|
Molecular Weight |
987.7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Brominated Compounds
Structural and Functional Analogues
2.1.1. Ethyl Bromoacetate
- Molecular Formula : C₄H₇BrO₂
- Molecular Weight : 167.0
- Key Features : A simple alkyl bromoester with applications as a synthetic building block in organic chemistry. Unlike Bromo β-D-Cellotrioside Decaacetate, it lacks carbohydrate complexity and acetyl protections, limiting its utility in glycoscience but favoring reactivity in alkylation reactions .
2.1.2. 4-Chloro-3-alkoxyisocoumarin Derivatives (e.g., Compound 8b)
- Molecular Context: Brominated isocoumarins (e.g., compound 8b with Ki = 0.034 µM) are uncharged inhibitors of urokinase-type plasminogen activator (uPA).
- Key Comparison :
- Binding Mechanism : The bromine atom in 8b forms weak hydrophobic interactions (2.93–3.32 Å) with aspartic acid 189 in uPA, enabling flexibility for enhanced binding via additional benzamide-aromatic interactions .
- Contrast with this compound : While both compounds utilize bromine for stability, the cellotrioside’s acetylated carbohydrate scaffold prioritizes enzymatic substrate mimicry over protease inhibition.
2.1.3. Sulfonic Acid/Bromo-Substituted EGFR Inhibitors
- Example : 3SH (binding energy: −9.71 kcal/mol) vs. bromo-substituted analogues.
- Key Finding : Bromo groups in EGFR inhibitors reduce binding affinity due to unfavorable steric or electronic effects, contrasting with the favorable role of bromine in uPA inhibitors like 8b .
Comparative Data Table
Key Research Findings
Role of Bromine in Binding :
- In uPA inhibitors (e.g., 8b), bromine’s weak interactions permit conformational flexibility, enabling synergistic binding with aromatic groups .
- In EGFR inhibitors, bromine disrupts binding, likely due to clashes with hydrophobic pockets or electronic mismatches .
Structural Complexity and Applications :
- This compound’s acetylated carbohydrate structure is critical for mimicking natural cellulase substrates, whereas simpler bromoesters (e.g., ethyl bromoacetate) prioritize reactivity over target specificity .
Toxicity and QSAR Insights :
- QSAR models highlight the rarity of aromatic bromo compounds in training datasets, suggesting this compound’s unique profile may require specialized toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
